

Theoretical studies on 2-(2-Bromoethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(2-Bromoethyl)benzaldehyde

Cat. No.: B1278586

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An In-depth Technical Guide to the Theoretical and Computational Investigation of **2-(2-Bromoethyl)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethyl)benzaldehyde is a bifunctional aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its unique structure, featuring both a reactive aldehyde and a bromoethyl group, allows for a variety of chemical transformations. This technical guide provides a comprehensive framework for the theoretical and computational analysis of **2-(2-Bromoethyl)benzaldehyde**. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines established methodologies based on Density Functional Theory (DFT) and standard experimental protocols for analogous compounds. By following this guide, researchers can elucidate the molecule's geometric, electronic, and spectroscopic properties, which is crucial for predicting its reactivity, understanding its interactions with biological targets, and designing novel derivatives.

Introduction

2-(2-Bromoethyl)benzaldehyde (CAS No. 22901-09-3) is a chemical intermediate with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol .[2][3][4] Its structure consists of a benzaldehyde core substituted with a 2-bromoethyl group at the ortho position.

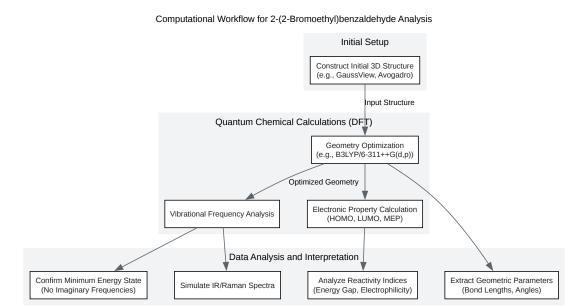


This arrangement of functional groups makes it a versatile synthon in organic chemistry.[1] The aldehyde moiety is susceptible to nucleophilic addition, oxidation, and reduction, while the carbon-bromine bond provides a site for nucleophilic substitution or elimination reactions.[1] These reactive sites are of particular interest in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] A thorough understanding of its molecular properties through theoretical studies is essential for unlocking its full potential in drug discovery and materials science.

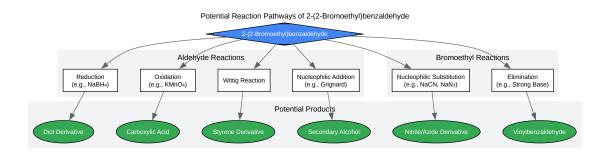
Theoretical Studies: A Methodological Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into molecular structure and reactivity.[5] A typical workflow for the theoretical analysis of a molecule like **2-(2-Bromoethyl)benzaldehyde** is outlined below.









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- To cite this document: BenchChem. [Theoretical studies on 2-(2-Bromoethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:



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